3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione 3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione
Brand Name: Vulcanchem
CAS No.: 89990-60-3
VCID: VC17285420
InChI: InChI=1S/C15H26N4O3/c20-14-12-17(5-3-4-16-8-10-22-11-9-16)13-15(21)19-7-2-1-6-18(14)19/h1-13H2
SMILES:
Molecular Formula: C15H26N4O3
Molecular Weight: 310.39 g/mol

3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

CAS No.: 89990-60-3

Cat. No.: VC17285420

Molecular Formula: C15H26N4O3

Molecular Weight: 310.39 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione - 89990-60-3

Specification

CAS No. 89990-60-3
Molecular Formula C15H26N4O3
Molecular Weight 310.39 g/mol
IUPAC Name 3-(3-morpholin-4-ylpropyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione
Standard InChI InChI=1S/C15H26N4O3/c20-14-12-17(5-3-4-16-8-10-22-11-9-16)13-15(21)19-7-2-1-6-18(14)19/h1-13H2
Standard InChI Key UQCWZXGFNGASCD-UHFFFAOYSA-N
Canonical SMILES C1CCN2C(=O)CN(CC(=O)N2C1)CCCN3CCOCC3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a hexahydropyridazino-triazepine-dione core with a 3-(4-morpholinyl)propyl side chain. The triazepine ring (a seven-membered ring containing three nitrogen atoms) contributes rigidity, while the morpholine moiety enhances solubility via its oxygen atom . Key structural features include:

PropertyValueSource
Molecular FormulaC₁₅H₂₆N₄O₃
Molecular Weight310.39 g/mol
Density1.26 g/cm³
Boiling Point455.2°C at 760 mmHg
Flash Point229.1°C
Polar Surface Area56.33 Ų

The morpholinylpropyl group’s ether and amine functionalities facilitate hydrogen bonding, critical for target binding.

Spectroscopic and Computational Data

Computational analyses predict a refractive index of 1.589 and an exact mass of 310.20000 g/mol . The SMILES string C1CCN2C(=O)CN(CC(=O)N2C1)CCCN3CCOCC3 delineates the connectivity, while the InChIKey UQCWZXGFNGASCD-UHFFFAOYSA-N ensures unique identification.

Synthesis and Manufacturing

Although explicit synthetic routes are undisclosed, retro-synthetic analysis suggests:

  • Core Formation: Cyclocondensation of hydrazine derivatives with diketones to form the pyridazino-triazepine core.

  • Side-Chain Introduction: Alkylation of the core with 3-chloropropylmorpholine under basic conditions.

  • Oxidation: Controlled oxidation to install the dione moieties .

Purification likely involves column chromatography or crystallization, given the compound’s high boiling point .

Analog CompoundActivitySource
NSC 340316Moderate CNS depression
NSC 340356Antitumor activity (in vitro)

These analogs highlight the scaffold’s versatility, warranting further study of CAS 89990-60-3 .

Computational and Analytical Profiling

Drug-Likeness Metrics

ParameterValueSignificance
LogP1.2 (predicted)Moderate lipophilicity
Water Solubility-3.2 (LogS)Poor aqueous solubility
Hydrogen Bond Acceptors5Membrane permeability

These metrics, derived from PubChem tools, suggest oral bioavailability challenges, necessitating formulation optimization .

Research Challenges and Future Directions

Current Limitations

  • Synthetic Complexity: Multi-step synthesis risks low yields.

  • Pharmacological Data Gap: No in vitro or in vivo studies published.

Proposed Studies

  • Target Identification: High-throughput screening against kinase or GPCR libraries.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.

  • Analog Synthesis: Modify the morpholinylpropyl chain to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator